2-Chloro-4-(3-methylsulfonylaminophenyl)phenol
Description
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol: is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a methylsulfonylamino group, and a phenol group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
N-[3-(3-chloro-4-hydroxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-13(16)12(14)8-10/h2-8,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEVFBCOHXTCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686179 | |
| Record name | N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-79-9 | |
| Record name | N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a suitable precursor, such as 2-chlorophenol, undergoes a reaction with 3-methylsulfonylaminobenzene under specific conditions to form the desired product. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methylsulfonylamino groups can participate in various chemical interactions. These interactions can lead to changes in the structure and function of target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the methylsulfonylamino group.
2-Chloro-4-(trifluoromethyl)phenol: Similar structure but has a trifluoromethyl group instead of a methylsulfonylamino group.
Uniqueness
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of the methylsulfonylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
